

# An In-depth Technical Guide to 2-[(2-Nitrophenyl)azo]-4-methylphenol

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## Compound of Interest

Compound Name: 2-[(o-Nitrophenyl)azo]-p-cresol

Cat. No.: B073396

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This technical guide provides a comprehensive overview of **2-[(o-Nitrophenyl)azo]-p-cresol**, also known as 2-[(2-Nitrophenyl)azo]-4-methylphenol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and biological activities.

## Chemical Identification

The compound is an azo dye, characterized by the presence of a diazene (-N=N-) functional group connecting a nitrophenyl group and a p-cresol group.

- CAS Number: 1435-71-8[1][2]
- IUPAC Name: 4-Methyl-2-[(2-nitrophenyl)azo]phenol[1][2]
- Synonyms: **2-[(o-Nitrophenyl)azo]-p-cresol**, 4-Methyl-2-(o-nitrophenylazo)phenol, 2-Hydroxy-5-methyl-2'-nitroazobenzene[2][3]

## Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for understanding the compound's behavior in various experimental and industrial settings.

Property	Value	Source
Molecular Formula	C13H11N3O3	[1][2]
Molecular Weight	257.24 g/mol	[1][2]
Melting Point	108-110 °C	[2]
Boiling Point (Predicted)	462.5 ± 45.0 °C	[2]
Density (Predicted)	1.31 ± 0.1 g/cm <sup>3</sup>	[2]
pKa (Predicted)	8.55 ± 0.43	[2]
LogP	4 (at 20.8°C and pH 6)	[2]

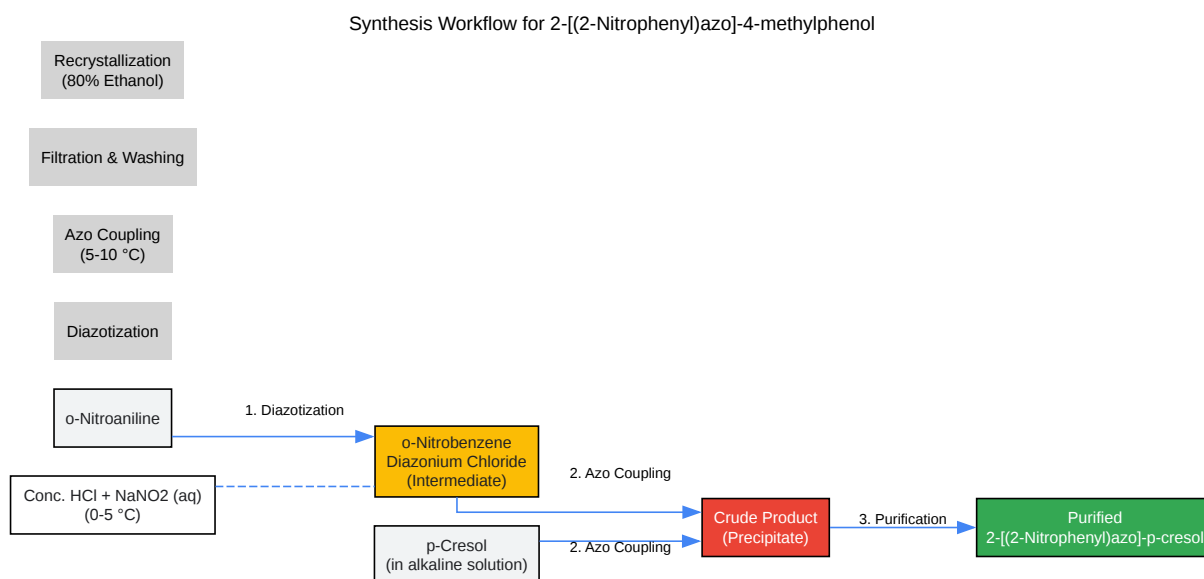
## Synthesis

The compound is synthesized via a classic azo coupling reaction. The general scheme involves the diazotization of an aromatic amine followed by coupling with an activated aromatic compound.

This protocol outlines the laboratory-scale synthesis of the title compound from o-nitroaniline and p-cresol.

- Diazotization of o-Nitroaniline:
  - Mix 0.01 mole of o-nitroaniline with 2.5 mL of concentrated HCl.
  - Cool the mixture to 0-5 °C in an ice bath.
  - Slowly add a cold (0-5 °C) 4N solution of sodium nitrite (NaNO<sub>2</sub>) (2.5 mL) with constant stirring.
  - Maintain the temperature between 0-5 °C throughout the addition to form the diazonium salt solution.
- Azo Coupling:
  - Prepare a separate alkaline solution of p-cresol.

- Add the freshly prepared diazonium salt solution dropwise to the alkaline p-cresol solution.
- Stir the reaction mixture vigorously for 10-20 minutes.
- Maintain the reaction temperature between 5-10 °C.
- Isolation and Purification:
  - The colored product precipitates out of the solution.
  - Filter the crude product using a Buchner funnel.
  - Wash the filtered solid with cold water to remove any unreacted salts.
  - Recrystallize the product from 80% ethanol to obtain the purified compound. A yield of 58% has been reported for this procedure.[4]



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Caption: Synthesis workflow from reactants to purified product.

## Applications

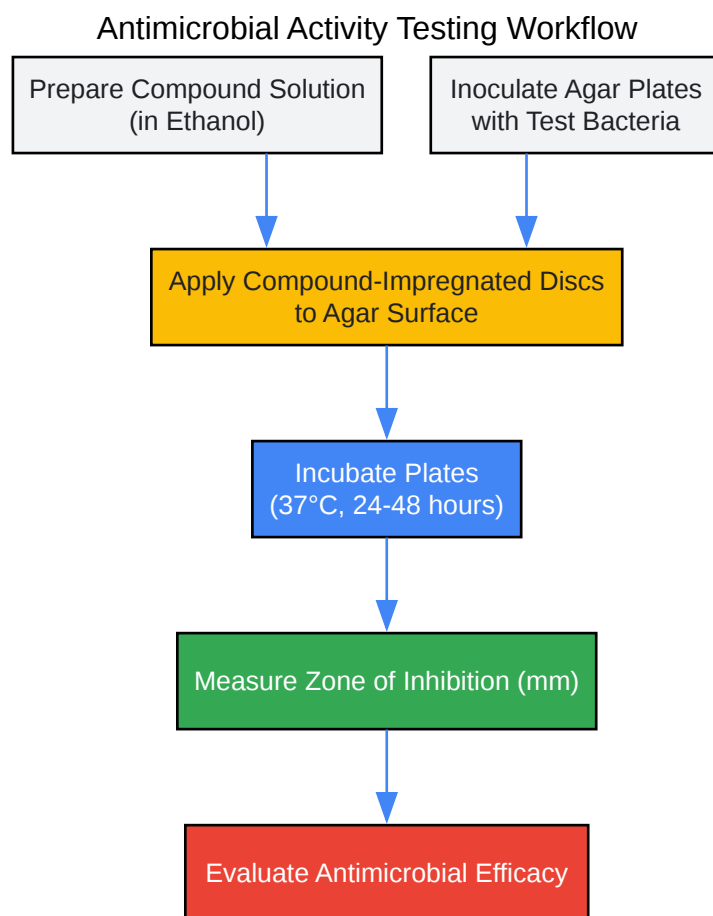
The primary documented application for this compound is as a chemical intermediate.

- **Synthesis of Drometrizole:** It serves as an intermediate in the synthesis of Drometrizole, a compound used as a UV light absorber for protecting polyester fibers from degradation.[2]
- **Azo Dyes:** As an azo compound, it is part of a class of molecules extensively used in the textile, printing, and paint industries due to their color, chemical stability, and ease of synthesis.[4]

## Biological Activity: Antimicrobial Properties

Research has been conducted on the antimicrobial activity of a series of azo dyes derived from p-cresol, including 2-[(2-Nitrophenyl)azo]-p-cresol.

- **Preparation of Test Solution:** Dissolve the synthesized compound in ethanol to prepare the test solution.
- **Bacterial Culture Preparation:** Prepare fresh cultures of the test bacteria (e.g., *Escherichia coli*, *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Salmonella typhi*).
- **Inoculation:** Evenly spread the bacterial cultures on the surface of sterile agar plates.
- **Disc Application:** Impregnate sterile filter paper discs with the test solution and place them on the inoculated agar surface.
- **Incubation:** Incubate the plates at 37 °C for 24 to 48 hours.
- **Measurement:** Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.



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Caption: Experimental workflow for the agar disc diffusion method.

The compound has shown moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. The table below summarizes the zone of inhibition data from a study.<sup>[4]</sup>

Bacterial Strain	Type	Zone of Inhibition (mm)
Escherichia coli	Gram-negative	11
Staphylococcus aureus	Gram-positive	14
Pseudomonas aeruginosa	Gram-negative	10
Salmonella typhi	Gram-negative	12

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-[(2-Nitrophenyl)azo]-4-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073396#cas-number-and-iupac-name-for-2-o-nitrophenyl-azo-p-cresol]

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